molecular formula C14H16O3S B3214063 cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1134326-38-7

cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B3214063
CAS No.: 1134326-38-7
M. Wt: 264.34 g/mol
InChI Key: XRZNUKRLXZYVMT-NWDGAFQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to a benzoyl precursor. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a benzoyl chloride derivative under basic conditions.

    Cyclopentane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction to form the cyclopentane ring. This step may involve the use of a cyclopentane derivative and a suitable catalyst to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The benzoyl moiety can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but lacks the thiomethyl group.

    trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: Stereoisomer with different spatial arrangement of substituents.

    cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

Uniqueness

cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. The cis configuration also influences its stereochemistry and interactions with molecular targets .

Properties

IUPAC Name

(1R,2S)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNUKRLXZYVMT-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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